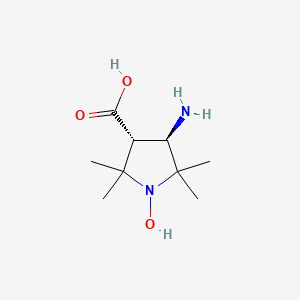

rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid

Description

rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid (POAC) is a cyclic, spin-labeled β-amino acid with a stable nitroxide radical, making it a critical tool in electron paramagnetic resonance (EPR) spectroscopy for studying peptide and protein conformations. Its rigid pyrrolidine backbone and trans stereochemistry (confirmed via X-ray diffraction) minimize internal rotamers, enabling precise spatial measurements in DEER (Double Electron-Electron Resonance) experiments . POAC is synthesized through stereochemically controlled routes, allowing enantiopure forms suitable for probing chiral environments in β-peptide foldamers and α/β-chimeric peptides .

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3R,4R)-4-amino-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H18N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6,14H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |

InChI Key |

GHKQHPXZQLBDJO-NTSWFWBYSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1O)(C)C)N)C(=O)O)C |

Canonical SMILES |

CC1(C(C(C(N1O)(C)C)N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Ring Construction

- The pyrrolidine ring can be synthesized via cyclization reactions starting from appropriately substituted amino acids or amino alcohols. For example, the 4-carboxylic acid group can be introduced by starting from protected amino acids such as L-proline derivatives or via carboxylation reactions on the pyrrolidine ring.

- Tetramethyl substitution at the 2,2,5,5-positions is typically introduced by alkylation reactions on the ring carbons or by using tetramethyl-substituted precursors.

Introduction of the Amino Group at Position 3

- The trans-3-amino substitution is introduced by selective amination methods, often via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at the 3-position.

- Stereoselectivity is controlled to obtain the racemic trans isomer.

Oxidation to the Aminoxyl Radical

- The key step is the oxidation of the secondary amine or hydroxylamine intermediate to the aminoxyl radical.

- Common oxidizing agents include sodium hypochlorite (NaOCl), bromine, or hypervalent iodine reagents.

- Electrochemical oxidation methods have also been employed to generate the aminoxyl radical species directly from the hydroxylamine or amine precursors, providing a clean and controlled approach.

Electrochemical Oxidation Approach

Electrochemical methods are increasingly used for the preparation of aminoxyl radicals due to their efficiency and environmental benefits:

- The precursor hydroxylamine or amine is subjected to anodic oxidation in an electrochemical cell.

- The oxidation potential for aminoxyl radical formation is typically around 0.7–0.8 V vs. NHE.

- This method allows the generation of the oxoammonium intermediate, which can be isolated or used in situ to form the aminoxyl radical.

- Electrochemical oxidation avoids the use of stoichiometric chemical oxidants, reducing waste and improving selectivity.

Representative Preparation Procedure (Hypothetical Based on Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Pyrrolidine ring synthesis | Starting amino acid derivative, cyclization reagents | Formation of 2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid scaffold | Pyrrolidine ring with carboxylic acid and tetramethyl substitution |

| 2. Amination at C-3 | Amination reagent (e.g., NH3 or amine source), reductive amination conditions | Introduction of amino group at 3-position with trans stereochemistry | rac trans-3-Amino-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid |

| 3. Oxidation to aminoxyl radical | Oxidant (NaOCl, Br2, or electrochemical oxidation) | Conversion of secondary amine/hydroxylamine to aminoxyl radical | This compound |

Analytical and Characterization Data

- The aminoxyl radical is characterized by its distinctive electron paramagnetic resonance (EPR) signal.

- Redox properties are studied by cyclic voltammetry, confirming reversible oxidation-reduction behavior typical of aminoxyl radicals.

- Purity and identity are confirmed by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

Research Findings and Notes

- The stability of the aminoxyl radical is enhanced by the tetramethyl substitution pattern on the pyrrolidine ring, which sterically hinders disproportionation.

- The carboxylic acid group at position 4 provides a handle for further functionalization or conjugation.

- Electrochemical methods offer promising green synthesis routes for this compound, aligning with modern sustainable chemistry goals.

- The racemic trans isomer is typically obtained due to the synthetic routes employed, though enantioselective methods could be developed.

This detailed overview synthesizes data from patent literature and comprehensive reviews on aminoxyl radical chemistry, focusing on this compound preparation. The methods combine classical organic synthesis with advanced electrochemical oxidation techniques to afford this specialized compound with high purity and stability.

Chemical Reactions Analysis

Types of Reactions: : rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding oxo derivative, while reduction may produce a reduced amine derivative .

Scientific Research Applications

Medicinal Chemistry

Rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by acting as an antioxidant and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Toxicology

The compound is being evaluated for its safety profile in cosmetic formulations and pharmaceuticals. The European Union's regulations have prompted research into animal-free testing methods for assessing the toxicity of cosmetic ingredients.

- TOXIN Knowledge Graph : The TOXIN Knowledge Graph utilizes this compound as a reference compound for evaluating liver toxicity parameters. This tool aids in integrating toxicological data and predicting potential adverse effects without relying on animal testing .

Biochemistry

In biochemical studies, this compound serves as a substrate or inhibitor in various enzymatic reactions.

- Cyclic Nucleotide Phosphodiesterases : The compound has been investigated for its role in inhibiting cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. This inhibition can lead to enhanced levels of cyclic nucleotides like cAMP and cGMP, influencing processes such as cell proliferation and apoptosis .

Case Study 1: Neuroprotection

A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model of neurodegeneration. The findings suggest its potential utility as a neuroprotective agent.

Case Study 2: Toxicity Assessment

Using the TOXIN Knowledge Graph, researchers assessed the liver toxicity of this compound alongside other cosmetic ingredients. The study highlighted its safety profile and ability to predict adverse liver effects based on historical data .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Neuroprotection | Potential therapeutic agent for neurodegenerative diseases |

| Toxicology | Cosmetic safety assessments | Supports animal-free testing methodologies |

| Biochemistry | Enzyme inhibition studies | Modulates cyclic nucleotide levels influencing cell signaling |

Mechanism of Action

rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid exerts its effects by binding to the active sites of enzymes, inhibiting their catalytic activity and thereby preventing them from initiating their reactions. Additionally, it possesses chiral catalytic properties in organic synthesis, enabling the preferential production of a single enantiomer for a specific compound .

Comparison with Similar Compounds

Structural and Functional Comparison with TOAC

2,2,6,6-Tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is a widely used spin label with a piperidine ring. Key differences include:

- Backbone Flexibility : TOAC’s piperidine ring imposes severe restrictions on backbone dihedral angles (φ and ψ), distorting α-helical and β-sheet structures in peptides . In contrast, POAC’s pyrrolidine scaffold permits moderate flexibility, reducing structural perturbation .

- Synthetic Efficiency : TOAC exhibits low nucleophilicity due to steric hindrance, necessitating multiple coupling steps in solid-phase peptide synthesis (SPPS) with yields <50% . POAC, though also sterically hindered, shows improved compatibility in β-peptide synthesis, albeit with moderate coupling efficiency .

- Applications : TOAC is preferred in studies of rigid peptides like alamethicin , while POAC is utilized in β-peptide foldamers to analyze conformational dynamics via EPR .

Comparison with TOPP

4-(3,3,5,5-Tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-l-phenylglycine (TOPP) was developed to address TOAC’s rigidity. Key distinctions:

- Flexibility : TOPP’s phenylglycine linker grants high backbone flexibility, minimizing secondary structure distortion . POAC offers intermediate flexibility, balancing rigidity for precise measurements and adaptability for diverse peptide systems.

- Synthetic Versatility: TOPP is more easily incorporated into large proteins via SPPS due to its flexible design .

Data Table: Comparative Analysis of Spin-Labeled Amino Acids

Biological Activity

Rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (CAS Number: 15871-58-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H19N2O3

- Molecular Weight : 215.27 g/mol

- Structure : The compound features a pyrrolidine ring with an amino and an oxyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a radical scavenger and a potential modulator of various enzymatic processes. Research indicates that it may influence metabolic pathways related to oxidative stress and inflammation.

Antioxidant Activity

Studies have demonstrated that rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine can effectively scavenge free radicals. This property is crucial in protecting cells from oxidative damage. The compound's structure allows it to stabilize free radicals through electron donation.

Neuroprotective Effects

Research has suggested that this compound may exhibit neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress levels and inflammatory responses.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of rac trans-3-Amino-1-oxyl on rodents subjected to induced oxidative stress. Results indicated a significant decrease in markers of neuronal damage compared to control groups.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound exhibited strong antioxidant activity when tested against various free radicals. This was quantified using standard assays such as DPPH and ABTS.

- Potential Antimicrobial Properties : A preliminary study assessed the antimicrobial activity of several derivatives of similar compounds against bacterial strains like E. coli and Staphylococcus aureus. While rac trans-3-Amino was not the primary focus, results indicated potential for further exploration in this area.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid?

Synthesis involves multi-step organic reactions requiring precise control of temperature, pressure, and pH. For example, bases like sodium hydride and polar solvents (e.g., dimethylformamide) are critical for intermediate stability. Purification often employs high-performance liquid chromatography (HPLC) to isolate enantiomers and ensure >95% purity .

Q. How is stereochemical purity validated for this compound?

Chiral chromatography (e.g., HPLC with chiral columns) and nuclear magnetic resonance (NMR) spectroscopy are standard. X-ray crystallography may resolve ambiguities in spatial arrangements of substituents, particularly the trans-configuration of the pyrrolidine ring .

Q. What analytical techniques are used to characterize its stability under varying conditions?

Accelerated stability studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic (UV light) stress, followed by LC-MS or NMR, identify degradation pathways. For nitroxide radicals like the 1-oxyl group, electron paramagnetic resonance (EPR) monitors radical stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics of key steps, such as pyrrolidine ring closure. Coupled with cheminformatics, these models narrow experimental parameters (e.g., solvent polarity, catalyst loading) to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activities of similar chiral pyrrolidine derivatives?

Systematic meta-analyses of structure-activity relationships (SARs) and molecular docking studies clarify stereochemical influences. For example, the trans-configuration may enhance enzyme binding compared to cis-isomers. Biochemical assays (e.g., enzyme inhibition kinetics) validate computational predictions .

Q. How do solvent and pH affect the radical stability of the 1-oxyl group during experimental workflows?

Polar aprotic solvents (e.g., acetonitrile) and neutral-to-alkaline pH (7–9) stabilize nitroxide radicals. EPR spectroscopy tracks radical lifetime under varying conditions, while cyclic voltammetry assesses redox behavior .

Q. What experimental designs minimize enantiomeric interference in pharmacological studies?

Use a split-plot factorial design to test enantiomer-specific bioactivity. Variables include enantiomeric purity (95% vs. 99%), dosage, and cell line variability. Statistical tools (e.g., ANOVA) identify significant interactions between enantiomer ratio and efficacy .

Methodological Considerations

Q. How to address low yields in the final cyclization step of the synthesis?

Screen catalysts (e.g., palladium complexes) and optimize microwave-assisted heating to enhance ring-closure efficiency. DOE (design of experiments) matrices evaluate interactions between temperature, catalyst loading, and reaction time .

Q. What protocols ensure reproducibility in radical scavenging assays involving this compound?

Standardize radical sources (e.g., DPPH or ABTS) and use internal controls (e.g., ascorbic acid). EPR or UV-Vis spectroscopy quantifies scavenging activity, with triplicate measurements to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.